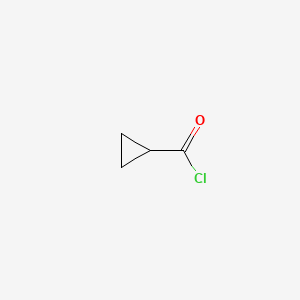

Cyclopropanecarbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

cyclopropanecarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOSILUVXHVRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063266 | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-34-1 | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cyclopropane Moiety: From Explosive Anesthetic to a Cornerstone of Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The three-membered carbocycle, cyclopropane (B1198618), has undergone a remarkable transformation in the realm of medicinal chemistry. Initially introduced as a potent inhalation anesthetic, its use was ultimately curtailed by its inherent flammability and risk of "cyclopropane shock."[1][2] However, the very properties that made it a challenging anesthetic—its strained ring and unique electronic character—have led to its resurgence as a highly valuable structural motif in modern drug design.[3][4] This in-depth technical guide explores the history of cyclopropane in medicine, from its anesthetic past to its current strategic deployment in enhancing the efficacy and safety of therapeutic agents. We will delve into its physicochemical properties, detail key synthetic methodologies, and illustrate its impact on pharmacology through quantitative data and pathway visualizations.

A Volatile Past: The Anesthetic Era of Cyclopropane

Cyclopropane was first synthesized in 1881 by August Freund.[1][2] Its anesthetic properties were not discovered until 1929 by Henderson and Lucas.[1][5] It was introduced into clinical use in the 1930s and gained popularity due to its rapid induction and recovery times, pleasant odor, and high potency.[1][2][5] Unlike other anesthetics of the time, it did not irritate the respiratory tract.[1][6]

However, the reign of cyclopropane as a frontline anesthetic was short-lived. Its high flammability posed a significant explosion risk in the operating room.[1][2] Furthermore, patients could experience a sudden drop in blood pressure and cardiac arrhythmias upon cessation of prolonged anesthesia, a phenomenon termed "cyclopropane shock."[1] These safety concerns, coupled with the development of non-explosive halogenated anesthetics, led to a decline in its use by the mid-1980s.[1][7]

Quantitative Anesthetic Properties

The anesthetic profile of cyclopropane is characterized by a low blood/gas partition coefficient, indicating rapid onset and recovery, and a relatively low minimum alveolar concentration (MAC), signifying high potency.[1][8]

| Property | Value | Significance |

| Minimum Alveolar Concentration (MAC) | 9.2 - 17.5% | Indicates high anesthetic potency.[1][9] |

| Blood/Gas Partition Coefficient | 0.44 - 0.55 | Low solubility in blood leads to rapid induction and emergence from anesthesia.[1][8][10] |

| Oil/Gas Partition Coefficient | 11.2 | High lipid solubility correlates with high anesthetic potency.[8][11] |

The Modern Renaissance: Cyclopropane in Drug Discovery

The unique physicochemical properties of the cyclopropyl (B3062369) group have made it a powerful tool for medicinal chemists. Its rigid, three-dimensional structure and distinct electronic nature, arising from significant ring strain and p-character in its C-C bonds, allow for the fine-tuning of a drug candidate's pharmacological profile.[3][12][13]

Key Advantages of Incorporating a Cyclopropyl Moiety:

-

Enhanced Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to metabolic degradation by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles.[3][12][14]

-

Increased Potency and Selectivity: The conformational rigidity of the cyclopropyl group can lock a molecule into its bioactive conformation, enhancing binding affinity to the target protein and improving selectivity.[3][12][15]

-

Modulation of Physicochemical Properties: Cyclopropane can influence a molecule's lipophilicity and aqueous solubility, thereby improving its overall drug-like properties.[12][16]

-

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other common chemical groups, such as isopropyl, gem-dimethyl, and even phenyl rings, offering a strategy to overcome liabilities associated with the original moiety.[8][17]

Quantitative Impact on Drug Properties

The strategic incorporation of a cyclopropyl group can lead to significant improvements in a drug candidate's potency and metabolic stability.

| Drug Candidate/Analog | Target | IC50 (nM) | Fold Improvement | Reference |

| Compound with Isopropyl Group | VHL | 180 | - | [8] |

| Compound with Cyclopropyl Group | VHL | 20 | 9x | [8] |

| EGFR Inhibitor with tert-Butyl Group | EGFR T790M | - | - | [18] |

| EGFR Inhibitor with Trifluoromethylcyclopropyl Group | EGFR T790M | - | Increased Metabolic Stability | [18] |

| Compound | Intrinsic Clearance (CLint) (μL/min/mg protein) | Improvement in Metabolic Stability | Reference |

| Model Amide 2 with tert-Butyl group | 12 | - | [19] |

| Model Amide 2 with CF3-Cyclopropane group | 1 | 12x | [19] |

Experimental Protocols

The synthesis of cyclopropane-containing molecules is a well-established field with several reliable methods.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and widely used method for the stereospecific synthesis of cyclopropanes from alkenes using an organozinc carbenoid.[1]

Protocol for the Cyclopropanation of 1-Octene (B94956):

-

Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octene (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) or diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

-

Reagent Addition:

-

While stirring at 0 °C, slowly add a solution of diethylzinc (B1219324) in hexanes (2.0 eq) via syringe.

-

Following this, add diiodomethane (B129776) (2.0 eq) dropwise via syringe. A white precipitate (ZnI₂) may form.

-

-

Reaction:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Quenching and Workup:

-

Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous ammonium (B1175870) chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica (B1680970) gel.

-

Characterize the final product, (octan-1-yl)cyclopropane, by NMR, IR, and mass spectrometry.[1]

-

Transition-Metal Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are highly efficient for the cyclopropanation of alkenes with diazo compounds.[5][20]

Protocol for the Rhodium-Catalyzed Synthesis of Ethyl 2-heptylcyclopropane-1-carboxylate:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add rhodium(II) acetate (B1210297) dimer (0.05 mmol, 1.0 mol%).

-

Add anhydrous dichloromethane (20 mL) to the flask, followed by 1-nonene (B85954) (5.0 mmol, 1.0 equiv).

-

-

Initiation of Reaction:

-

Place the flask in a water bath at 25 °C and begin stirring.

-

-

Slow Addition of Ethyl Diazoacetate:

-

Using a syringe pump, add a solution of ethyl diazoacetate (6.0 mmol, 1.2 equiv) in anhydrous dichloromethane (10 mL) to the reaction mixture over a period of 4 hours.

-

-

Reaction Monitoring:

-

After the addition is complete, continue stirring the reaction mixture at 25 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC.

-

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate to yield the product as a mixture of diastereomers.[5]

-

Signaling Pathways and Experimental Workflows

The strategic placement of a cyclopropyl group can significantly impact a drug's interaction with its biological target. Many modern cyclopropane-containing drugs are kinase inhibitors, targeting signaling pathways implicated in cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a major strategy in cancer therapy. Several VEGFR-2 inhibitors incorporate a cyclopropane moiety.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. ClinPGx [clinpgx.org]

- 9. benchchem.com [benchchem.com]

- 10. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 11. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. devtoolsdaily.com [devtoolsdaily.com]

- 16. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

An In-Depth Technical Guide to the Synthesis of Cyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to cyclopropanecarbonyl chloride, a valuable and highly reactive intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document details the core methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols. Furthermore, reaction pathways and experimental workflows are visualized to enhance understanding.

Introduction

This compound (C₄H₅ClO) is a colorless to pale yellow liquid with a pungent odor, characterized by a strained cyclopropane (B1198618) ring adjacent to a reactive acyl chloride functional group.[1] This structural feature imparts heightened reactivity compared to its linear aliphatic counterparts, making it a prized building block for introducing the cyclopropyl (B3062369) moiety into larger molecules. The incorporation of a cyclopropane ring can enhance the metabolic stability and biological activity of pharmaceutical and agrochemical compounds.[1]

The synthesis of this compound is most commonly achieved through the conversion of cyclopropanecarboxylic acid using a suitable chlorinating agent. The primary reagents employed for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3] This guide will focus on these two predominant methods.

Comparative Analysis of Synthesis Methods

The choice between thionyl chloride and oxalyl chloride for the synthesis of this compound depends on several factors, including reaction conditions, desired purity, and scale. The following table summarizes the key quantitative parameters for each method, allowing for a direct comparison.

| Parameter | Method A: Thionyl Chloride | Method B: Oxalyl Chloride with Catalytic DMF |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Stoichiometry (rel. to acid) | 1.1 - 1.5 equivalents | 1.2 - 1.5 equivalents |

| Catalyst | Typically none required | N,N-Dimethylformamide (DMF) (catalytic) |

| Solvent | Neat or inert solvent (e.g., toluene) | Anhydrous Dichloromethane (DCM) |

| Temperature | 50 - 100°C | 0°C to Room Temperature |

| Reaction Time | 0.5 - 4 hours | 1 - 2 hours |

| Typical Yield | 90 - 96%[2] | > 95% |

| Purity (pre-distillation) | High | Very High |

| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |

| Purification | Fractional Distillation (vacuum) | Removal of volatiles (vacuum) or Distillation |

Reaction Mechanisms and Experimental Workflow

The conversion of cyclopropanecarboxylic acid to this compound proceeds via a nucleophilic acyl substitution mechanism. The following diagrams illustrate the accepted reaction pathways for both thionyl chloride and oxalyl chloride, as well as a general experimental workflow.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride.

Method A: Synthesis using Thionyl Chloride

This protocol is adapted from a procedure described in U.S. Patent 5,504,245.[2]

Materials:

-

Cyclopropanecarboxylic acid (131.6 g, ~1.53 mol, assuming 95% purity)

-

Thionyl chloride (218.9 g, 1.84 mol)

Equipment:

-

500 mL three-necked round-bottom flask

-

Condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus for vacuum distillation

Procedure:

-

Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a condenser.

-

Charge the flask with 131.6 g of cyclopropanecarboxylic acid.

-

Slowly add 218.9 g of thionyl chloride to the cyclopropanecarboxylic acid through the addition funnel over a period of 1.5 hours with continuous stirring.

-

After the addition is complete, heat the reaction mixture to 80°C for 30 minutes. The reaction is complete when the liberation of gas (SO₂ and HCl) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Set up the apparatus for fractional distillation under reduced pressure.

-

Distill the crude product to obtain this compound as a colorless oil.

Expected Outcome:

Method B: Synthesis using Oxalyl Chloride and Catalytic DMF

This is a general laboratory protocol for the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and a catalytic amount of DMF.

Materials:

-

Cyclopropanecarboxylic acid (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Oxalyl chloride (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (1-2 drops)

Equipment:

-

Flame-dried, two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Syringe

-

Ice bath

-

Rotary evaporator or distillation apparatus for vacuum distillation

Procedure:

-

Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF (1-2 drops) to the solution.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) dropwise via a syringe. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Carefully remove the solvent and excess volatile reagents under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is often of high purity and can be used directly in subsequent reactions or further purified by vacuum distillation.

Expected Outcome:

-

Yield: > 95%

-

Purity: Very high, often suitable for use without further purification.

Safety Considerations

-

This compound is a corrosive and moisture-sensitive compound. It can cause severe burns to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Thionyl chloride is a corrosive and toxic liquid that reacts violently with water. It releases toxic gases (HCl and SO₂) upon reaction. All manipulations should be carried out in a fume hood.

-

Oxalyl chloride is a corrosive and toxic liquid. It also reacts with water and releases toxic gases (HCl, CO, and CO₂). Handle with extreme care in a fume hood.

-

All reactions should be performed under anhydrous conditions as the reagents and the product are sensitive to moisture. Glassware should be thoroughly dried before use.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Cyclopropanecarbonyl Chloride: A Core Technical Guide for Researchers and Drug Development Professionals

Introduction: Cyclopropanecarbonyl chloride, a highly reactive acyl chloride, stands as a pivotal building block in modern organic synthesis. Its unique strained cyclopropane (B1198618) ring imparts distinct conformational constraints and metabolic stability to molecules, making it a sought-after structural motif in the design of novel therapeutics and agrochemicals. This technical guide provides an in-depth overview of the fundamental properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by a three-membered carbon ring attached to a carbonyl chloride functional group. This combination of a strained ring and a reactive acyl chloride makes it a versatile reagent in organic chemistry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4023-34-1 | [1][2] |

| Molecular Formula | C₄H₅ClO | [1][2] |

| Molecular Weight | 104.53 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 119 °C (at 760 mmHg) | |

| Density | 1.152 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.452 | |

| Solubility | Soluble in organic solvents (e.g., ether, benzene, chloroform), reacts with water. | [1][2] |

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (neat) | δ (ppm): 2.11 (m, 1H), 1.28 (m, 2H), 1.18 (m, 2H) | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 173.5 (C=O), 21.5 (CH), 14.0 (CH₂) | [3] (Interpreted) |

| Infrared (IR, liquid film) | ν (cm⁻¹): ~3080-3000 (C-H, cyclopropyl), ~1780 (C=O, acid chloride) | [4] |

| Mass Spectrometry (EI) | m/z (%): 104 (M⁺), 69 ([M-Cl]⁺), 41 ([C₃H₅]⁺) | [5] |

Synthesis and Reactivity

This compound is most commonly synthesized from cyclopropanecarboxylic acid. Its high reactivity is primarily attributed to the excellent leaving group ability of the chloride ion in nucleophilic acyl substitution reactions.

General Synthesis Workflow

The synthesis of this compound from cyclopropanecarboxylic acid is a standard laboratory procedure. The workflow involves the conversion of the carboxylic acid to the acid chloride using a chlorinating agent, followed by purification.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a versatile reagent for introducing the cyclopropylcarbonyl moiety into various molecules.[6] This is particularly valuable in drug discovery, where the cyclopropane ring can enhance metabolic stability and binding affinity.

Caption: Key reactions demonstrating the synthetic utility of this compound.

Experimental Protocols

Synthesis of this compound from Cyclopropanecarboxylic Acid

This protocol describes a general laboratory-scale synthesis using thionyl chloride.

Materials:

-

Cyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (B28343) (optional, as solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopropanecarboxylic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (1.5-2.0 eq). A few drops of anhydrous DMF can be added as a catalyst.

-

The reaction mixture is stirred at room temperature for 30 minutes and then gently heated to reflux (approximately 50-70 °C). The reaction is monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete (typically 1-3 hours), the excess thionyl chloride is removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.[7]

Acylation of a Primary Amine with this compound (Amide Formation)

This protocol provides a general method for the synthesis of a cyclopropyl amide.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (B128534) (or another non-nucleophilic base)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.05 eq) in anhydrous DCM and add it to a dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Development

The cyclopropyl group is a valuable "bioisostere" for various functional groups, offering a unique combination of lipophilicity and conformational rigidity. The incorporation of a cyclopropyl moiety, often via this compound, can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[6] It is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[6]

Safety and Handling

This compound is a corrosive, flammable, and toxic liquid that reacts violently with water.[3][8] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[8] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use water.[3]

References

- 1. This compound(4023-34-1) 1H NMR spectrum [chemicalbook.com]

- 2. CAS 4023-34-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 5. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 6. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]

- 7. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 8. CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Electronic Structure of Cyclopropanecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarbonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical products, possesses a unique electronic structure arising from the interplay between the strained cyclopropyl (B3062369) ring and the reactive acyl chloride group.[1][2] This guide provides a comprehensive analysis of its electronic and conformational properties, drawing from both experimental and computational studies. Understanding these fundamental characteristics is crucial for predicting its reactivity, designing novel synthetic pathways, and developing new chemical entities.

Conformational Analysis and Molecular Geometry

The electronic structure of this compound is intrinsically linked to its conformational preferences. The molecule primarily exists as a mixture of two rotamers: the s-cis and s-trans conformers, arising from the rotation around the C-C bond connecting the cyclopropyl ring and the carbonyl group.

Theoretical studies, employing ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the conformational landscape of this compound.[3][4][5] These studies indicate that the molecule exhibits a dynamic equilibrium between the cis and trans forms. In the gas phase, the s-cis conformer, where the carbonyl group is oriented cis to the ring, is the more stable form.[4]

Experimental Determination of Molecular Structure

Gas-phase electron diffraction (GED) has been a pivotal experimental technique for determining the precise molecular geometry of this compound.[6][7] This method provides information about bond lengths, bond angles, and the relative abundance of different conformers in the gas phase.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

-

Scattering and Diffraction: The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule.

-

Data Collection: The scattered electrons are detected, and the resulting diffraction pattern is recorded.

-

Structural Refinement: The experimental scattering data is analyzed and fitted to a theoretical model of the molecule's geometry to determine the structural parameters. This process often involves constraints from theoretical calculations to improve the accuracy of the refinement.[6]

Key Geometric Parameters

The following table summarizes the key geometric parameters for the s-cis conformer of this compound, as determined by computational studies.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | Value not explicitly found in search results |

| C-Cl | Value not explicitly found in search results |

| C-C (carbonyl-ring) | Value not explicitly found in search results |

| C-C (ring avg.) | Value not explicitly found in search results |

| Bond Angles (°) | |

| O=C-Cl | Value not explicitly found in search results |

| O=C-C | Value not explicitly found in search results |

| Cl-C-C | Value not explicitly found in search results |

| Dihedral Angle (°) | |

| O=C-C-C (cis) | ~0 |

Note: Specific values from the latest theoretical studies by Akimov et al. were not available in the provided search results. The table structure is provided for when such data becomes accessible.

Rotational Barriers and Conformational Dynamics

The interconversion between the s-cis and s-trans conformers is governed by a rotational barrier. Computational studies have calculated the energy profile for the internal rotation around the C-C bond.

| Parameter | Energy (kcal/mol) |

| s-cis Conformer Energy | 0 (Reference) |

| s-trans Conformer Energy | Value not explicitly found in search results |

| Rotational Barrier (cis to trans) | Value not explicitly found in search results |

Note: Specific values from the latest theoretical studies by Akimov et al. were not available in the provided search results.

The workflow for a typical computational analysis of the conformational dynamics is outlined below.

Caption: A generalized workflow for the computational analysis of the electronic structure and conformational dynamics of this compound.

Molecular Orbitals and Electronic Effects

The electronic structure of the cyclopropyl group is characterized by Walsh orbitals, which have significant p-character and are responsible for the ring's ability to conjugate with adjacent π-systems. This conjugation plays a crucial role in determining the conformational preferences and reactivity of this compound. The interaction between the Walsh orbitals of the cyclopropyl ring and the π-system of the carbonyl group influences the rotational barrier and the stability of the conformers.

The diagram below illustrates the conceptual relationship between the key electronic and structural features of this compound.

Caption: A diagram illustrating the relationship between the electronic properties of the cyclopropyl and carbonyl groups and the resulting structural and reactivity characteristics of the molecule.

Conclusion

The electronic structure of this compound is a complex interplay of the strained cyclopropyl ring and the electron-withdrawing acyl chloride group. Its conformational landscape is dominated by the s-cis and s-trans rotamers, with the s-cis form being more stable in the gas phase. Both experimental techniques like gas-phase electron diffraction and computational methods are essential for a detailed understanding of its molecular geometry and conformational dynamics. The unique electronic properties of the cyclopropyl group, particularly its ability to conjugate, significantly influence the molecule's structure and reactivity. This in-depth knowledge is vital for the rational design and development of novel molecules in the pharmaceutical and agrochemical industries.

References

- 1. This compound | 4023-34-1 [chemicalbook.com]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Cyclopropanecarbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of cyclopropanecarbonyl chloride. This key synthetic intermediate is valuable in the development of pharmaceuticals and agrochemicals, making a thorough understanding of its structural characterization essential. This document outlines the available NMR data, provides detailed experimental protocols for sample preparation and analysis, and includes visualizations to aid in the interpretation of its molecular structure and spectral assignments.

Spectroscopic Data

The NMR spectroscopic data for this compound is summarized below. The data has been compiled from available literature and spectral databases.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits a complex splitting pattern characteristic of the cyclopropyl (B3062369) ring system. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| H-1 | 2.111 | m | J(H1,H2a) = 7.88, J(H1,H2b) = 7.88, J(H1,H3a) = 4.43, J(H1,H3b) = 4.43 | CH |

| H-2a, H-2b | 1.183 | m | J(H2a,H2b) = 9.19, J(H2a,H3a) = -4.46, J(H2a,H3b) = 7.59, J(H2b,H3a) = 7.59, J(H2b,H3b) = -4.46 | CH₂ (trans to C=O) |

| H-3a, H-3b | 1.283 | m | J(H3a,H3b) = 9.99 | CH₂ (cis to C=O) |

Note: The assignments for H-2 and H-3 are based on their proximity to the carbonyl group. The protons cis to the carbonyl group are expected to be slightly deshielded compared to the trans protons.

¹³C NMR Spectral Data

| Carbon | Estimated Chemical Shift (δ) ppm |

| C=O | 160 - 180 |

| CH | 20 - 30 |

| CH₂ | 10 - 20 |

The carbonyl carbon of acyl chlorides is characteristically found in the 160-180 ppm range. The carbons of the cyclopropyl ring are expected to be significantly shielded, appearing at higher fields.

Molecular Structure and NMR Assignments

The structure of this compound presents a unique spectroscopic challenge due to the magnetic non-equivalence of the cyclopropyl protons. The following diagram illustrates the molecular structure with IUPAC numbering for clarity in spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and acquisition of NMR spectra for this compound, with special attention to its reactive and moisture-sensitive nature.

Sample Preparation for NMR Analysis

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃), dried over molecular sieves

-

NMR tube (5 mm), oven-dried

-

NMR cap

-

Glass vial, oven-dried

-

Syringe and needle, oven-dried

-

Inert gas (Nitrogen or Argon) supply

-

Septum

Procedure:

-

Drying Glassware: Ensure all glassware, including the NMR tube, vial, syringe, and needle, are thoroughly dried in an oven at >100°C for at least 4 hours and cooled in a desiccator under vacuum.

-

Inert Atmosphere: Conduct all sample manipulations under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Sample Weighing: In the inert atmosphere, accurately weigh approximately 10-20 mg of this compound into the tared, dry glass vial.

-

Solvent Addition: Using the dry syringe, add approximately 0.6 mL of dry, deuterated chloroform (CDCl₃) to the vial containing the sample.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the this compound.

-

Transfer to NMR Tube: Carefully draw the solution into the syringe and transfer it to the oven-dried NMR tube.

-

Capping: Immediately cap the NMR tube securely to prevent the ingress of atmospheric moisture.

-

Labeling: Label the NMR tube clearly with the sample identification.

NMR Spectrometer Parameters

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: ≥ 300 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: ≥ 75 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Referencing: The central peak of the CDCl₃ triplet at 77.16 ppm.

Logical Workflow for Spectroscopic Analysis

The process of spectroscopic analysis, from sample preparation to data interpretation, follows a logical workflow to ensure accurate and reliable results.

Caption: Workflow for the NMR spectroscopic analysis of this compound.

An In-Depth Technical Guide to Cyclopropanecarbonyl Chloride (CAS: 4023-34-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarbonyl chloride, a reactive acyl chloride featuring a strained cyclopropane (B1198618) ring, is a pivotal building block in modern organic synthesis. Its unique structural and electronic properties make it a valuable reagent for the introduction of the cyclopropylcarbonyl moiety into a diverse range of molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the realm of pharmaceutical development. The biological significance of its derivatives is highlighted, with a focus on their mechanism of action as antimalarial agents.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a reactive compound that should be handled with care due to its corrosive and flammable nature.[2][3]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 4023-34-1 | |

| Molecular Formula | C₄H₅ClO | [1] |

| Molecular Weight | 104.53 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 119-121 °C | [1] |

| Density | 1.140 - 1.152 g/cm³ at 25 °C | [1] |

| Refractive Index (n20/D) | 1.452 | |

| Solubility | Reacts with water; soluble in organic solvents like ether, benzene, and chloroform. | [1] |

Spectral Data

The structural elucidation of this compound and its reaction products relies on various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

| Spectroscopic Technique | Key Features and References |

| ¹H NMR | Data available, often showing characteristic peaks for the cyclopropyl (B3062369) protons. |

| ¹³C NMR | Data available for detailed structural analysis. |

| Infrared (IR) | Characterized by a strong carbonyl (C=O) stretching band. |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for fragmentation pattern analysis. |

Synthesis and Reactions

This compound is a versatile intermediate, primarily synthesized from cyclopropanecarboxylic acid. It readily undergoes reactions typical of acyl chlorides, such as amide formation and Friedel-Crafts acylation.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the reaction of cyclopropanecarboxylic acid with a chlorinating agent, such as thionyl chloride.[4]

Experimental Protocol: Synthesis from Cyclopropanecarboxylic Acid [4]

-

Materials:

-

Cyclopropanecarboxylic acid (1.0 equivalent)

-

Thionyl chloride (1.1 to 1.2 equivalents)

-

-

Procedure:

-

To a flask equipped with a reflux condenser and a gas outlet, add cyclopropanecarboxylic acid.

-

Slowly add thionyl chloride to the cyclopropanecarboxylic acid.

-

Heat the reaction mixture to a temperature of 50-100 °C. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride can be removed by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

-

-

Expected Yield: 90-96%[4]

-

Purity: ≥98%[4]

Key Reactions of this compound

This compound reacts readily with amines to form the corresponding cyclopropyl amides, a scaffold present in numerous biologically active molecules.

Experimental Protocol: Synthesis of Cyclopropanecarboxamide

-

Materials:

-

This compound (1.0 equivalent)

-

Ammonia (B1221849) (gas or aqueous solution)

-

Dichloromethane (B109758) (solvent)

-

-

Procedure:

-

Dissolve this compound in dichloromethane in a suitable reaction vessel.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or slowly add an aqueous ammonia solution with vigorous stirring.

-

The reaction is typically rapid, leading to the formation of a precipitate (ammonium chloride).

-

After the reaction is complete, the precipitate is removed by filtration.

-

The organic filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude cyclopropanecarboxamide, which can be further purified by recrystallization or chromatography.

-

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the cyclopropylcarbonyl group onto aromatic rings, forming cyclopropyl aryl ketones.

General Experimental Protocol: Friedel-Crafts Acylation

-

Materials:

-

Aromatic compound (e.g., benzene, toluene)

-

This compound (1.0 equivalent)

-

Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents)

-

Anhydrous dichloromethane (solvent)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the Lewis acid in anhydrous dichloromethane and cool to 0 °C.

-

Slowly add a solution of this compound in anhydrous dichloromethane to the suspension.

-

To the resulting acylium ion complex, add the aromatic compound dropwise.

-

Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over an anhydrous drying agent.

-

Remove the solvent and purify the product by column chromatography or distillation.

-

Applications in Drug Discovery and Development

The cyclopropyl group is a "privileged" motif in medicinal chemistry, often imparting desirable properties such as increased potency, metabolic stability, and improved pharmacokinetic profiles.[5] this compound serves as a key intermediate for incorporating this valuable functionality into drug candidates.

Role as a Pharmaceutical Intermediate

This compound is a building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[6] Its derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[7]

Mechanism of Action of Cyclopropyl Carboxamide Antimalarials

A notable example of the therapeutic potential of this compound derivatives is the discovery of cyclopropyl carboxamides as a novel class of antimalarial agents.[8] These compounds have demonstrated potent activity against drug-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The biological target of these cyclopropyl carboxamides has been identified as cytochrome b , a key component of Complex III (the cytochrome bc₁ complex) in the mitochondrial electron transport chain of the parasite.[9] Inhibition of cytochrome b disrupts the parasite's cellular respiration, leading to its death.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor, toxic if swallowed, and causes severe skin burns and eye damage.[2][3] It reacts violently with water.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Work in a well-ventilated fume hood.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers when transferring material. Use non-sparking tools.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, and alcohols. Keep container tightly closed.

Conclusion

This compound (CAS 4023-34-1) is a highly valuable and reactive intermediate in organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where the incorporation of the cyclopropyl moiety can significantly enhance the pharmacological properties of lead compounds. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical building block. The continued exploration of this compound and its derivatives holds great promise for the development of novel therapeutics.

References

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropyl carboxamides, a chemically novel class of antimalarial agents identified in a phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of cyclopropanecarbonyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity of Cyclopropanecarbonyl Chloride with Nucleophiles

Introduction

This compound (C₄H₅ClO), CAS number 4023-34-1, is a highly versatile and reactive chemical intermediate.[1] It is a colorless to pale yellow liquid characterized by a pungent odor.[2][3] Its structure, which combines a strained cyclopropane (B1198618) ring with a reactive acyl chloride functional group, makes it a valuable reagent in organic synthesis.[1][2] This heightened reactivity, compared to linear aliphatic acyl chlorides, is a key factor in its utility.[2]

The primary application of this compound lies in its ability to introduce the cyclopropylcarbonyl moiety into other molecules. This structural element is frequently found in biologically active compounds, making the reagent an indispensable building block in the pharmaceutical and agrochemical industries.[1] In drug development, the incorporation of a cyclopropane ring can impart unique and favorable pharmacokinetic and pharmacodynamic properties to drug candidates, potentially leading to improved efficacy and reduced side effects.[1][2] This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, complete with experimental protocols and quantitative data.

Core Reactivity: Nucleophilic Acyl Substitution

The principal reaction pathway for this compound is nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon, which is intensified by the electron-withdrawing effect of the adjacent chlorine atom, makes it a prime target for nucleophilic attack. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses and expels the chloride ion—an excellent leaving group—to yield the final substituted product.[4]

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Specific Nucleophiles

This compound reacts readily with a variety of nucleophiles. Due to its high reactivity, it is sensitive to moisture and incompatible with water, alcohols, amines, strong bases, and oxidizing agents, with which it can react violently.[2][5]

Amines (Aminolysis)

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, leading to the formation of the corresponding N-substituted cyclopropanecarboxamides.[4] This reaction, often a variant of the Schotten-Baumann reaction, generally requires a base to neutralize the hydrogen chloride (HCl) byproduct.[4]

Caption: Reaction of this compound with a primary amine.

Quantitative Data: Synthesis of Cyclopropanecarboxamide (B1202528)

| Reactants | Reagents/Solvent | Conditions | Product | Yield | Reference |

| This compound (1 g, 9.61 mmol) | Ammonia (B1221849) (gas), Dichloromethane (B109758) (10 mL) | Room temperature, 2 hours | Cyclopropanecarboxamide | 100% | [6] |

Experimental Protocol: Synthesis of Cyclopropanecarboxamide [6]

-

Materials:

-

This compound (1 g, 9.61 mmol)

-

Dichloromethane (10 mL)

-

Ammonia gas

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound in dichloromethane in a suitable reaction vessel equipped with a gas inlet and a stirrer.

-

Pass ammonia gas into the well-stirred solution at room temperature.

-

Continue the purging of ammonia for 2 hours.

-

-

Work-up and Purification:

-

Upon completion of the reaction, remove the solvent by vacuum distillation.

-

Dissolve the residue in ethyl acetate.

-

Filter the solution to remove any insoluble matter (ammonium chloride).

-

Concentrate the filtrate under reduced pressure to yield pure cyclopropanecarboxamide as a crystalline solid.

-

Alcohols (Esterification)

In the presence of a base like pyridine (B92270) or triethylamine, this compound reacts with alcohols to form cyclopropyl (B3062369) esters.[7] The base acts as a scavenger for the HCl produced during the reaction.[7] Alternatively, the reaction can be catalyzed by acids.[8][9]

Caption: Esterification of this compound.

Quantitative Data: Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |

| Cyclopropanecarboxylic Acid | Methanol | Amberlyst XN-1010 resin | Reflux, 3 hours | Methyl cyclopropanecarboxylate | Quantitative | [9] |

| Cyclopropanecarboxylic Acid | Ethanol | Amberlyst XN-1010 resin | Reflux, 20 hours | Ethyl cyclopropanecarboxylate | - | [8] |

(Note: Data for the direct esterification from cyclopropanecarboxylic acid is provided, as specific yield data for the reaction with the acyl chloride was limited in the search results. The reaction from the acyl chloride is generally faster and more efficient.)

Experimental Protocol: General Esterification from Acyl Chloride [4][10]

-

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., ethanol) (1.2 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)

-

-

Procedure:

-

In a dry, inert-atmosphere flask, dissolve the alcohol and pyridine/triethylamine in the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl (or 1M copper sulfate (B86663) if pyridine is used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by distillation or column chromatography.

-

Water (Hydrolysis)

This compound is moisture-sensitive and reacts violently with water to hydrolyze back to cyclopropanecarboxylic acid and hydrogen chloride.[2][5][11] This reaction is a classic example of nucleophilic acyl substitution with water acting as the nucleophile.

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis [12][13]

The hydrolysis of acyl chlorides is typically a rapid and exothermic process that often occurs unintentionally upon exposure to moisture rather than as a planned synthetic step. If cyclopropanecarboxylic acid is the desired product, it is more commonly synthesized by other means or by the controlled hydrolysis of a corresponding ester.[8] The protocol for hydrolysis essentially involves the careful addition of water to the acyl chloride, usually in a solvent and with cooling to control the reaction rate.

Azide (B81097) Ion

Reaction with an azide source, such as sodium azide, converts this compound to cyclopropanecarbonyl azide. This acyl azide is a key intermediate in the Curtius rearrangement, which can be used to synthesize cyclopropylamine.[14]

Caption: Synthesis of cyclopropanecarbonyl azide.

Experimental Protocol: General Formation of Acyl Azide [14]

-

Materials:

-

Acid chloride (e.g., this compound)

-

Sodium azide (NaN₃)

-

Acetone (B3395972) and water

-

-

Procedure:

-

Dissolve the acid chloride in acetone and cool the solution to 0 °C.

-

Prepare a solution of sodium azide in water.

-

Add the sodium azide solution dropwise to the stirred acid chloride solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1.5-2 hours.

-

-

Work-up and Purification:

-

Concentrate the mixture under reduced pressure at low temperature.

-

Pour the concentrated mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with ice-cold water.

-

The resulting solution of acyl azide is often used immediately in the next step (e.g., Curtius rearrangement) without isolation due to its potentially explosive nature.

-

Aromatic Compounds (Friedel-Crafts Acylation)

This compound can acylate aromatic rings in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), via the Friedel-Crafts acylation mechanism. This reaction forms cyclopropyl aryl ketones.

Caption: Experimental workflow for Friedel-Crafts acylation.

Quantitative Data: Friedel-Crafts Acylation Conditions

| Acylating Agent | Aromatic Substrate | Catalyst | Solvent | Temperature | Reference |

| Cyclopent-3-ene-1-carbonyl chloride | Benzene | AlCl₃ (1.1 eq) | Dichloromethane | 0-5 °C to RT | [15] |

| Cyclopent-3-ene-1-carbonyl chloride | Toluene | AlCl₃ (1.1 eq) | Dichloromethane | 0-5 °C | [15] |

| Cyclopent-3-ene-1-carbonyl chloride | Anisole | AlCl₃ (1.1 eq) | Dichloromethane | -10 to 0 °C | [15] |

(Note: Data for a similar cyclic acyl chloride is presented to illustrate typical conditions, as specific quantitative data for this compound was limited.)

Experimental Protocol: General Friedel-Crafts Acylation [15]

-

Materials:

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

-

This compound (1.0 eq)

-

Aromatic compound (e.g., benzene, toluene) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice and concentrated HCl

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0-5 °C.

-

Add a solution of this compound in anhydrous DCM dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

After addition is complete, add the aromatic compound dropwise.

-

Stir the reaction at 0-5 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor reaction progress by TLC.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ketone product by column chromatography or distillation.

-

Ring-Opening Reactions

While the predominant reactivity of this compound is at the acyl group, the strained cyclopropane ring itself can undergo ring-opening reactions under certain conditions.[16] This is particularly prevalent in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, which polarizes and weakens the C-C bonds.[17][18][19][20]

For this compound, the carbonyl group acts as an electron-accepting group. Ring-opening can be initiated by strong nucleophiles or under acidic conditions, potentially leading to rearranged or linear products.[21][22] However, for most standard nucleophilic reactions discussed above, the acyl substitution pathway is significantly more favorable and occurs preferentially without disturbing the cyclopropane ring.

This compound is a potent and highly reactive acylating agent whose chemistry is dominated by nucleophilic acyl substitution. It serves as an efficient precursor for a wide range of compounds containing the cyclopropylcarbonyl moiety, including amides, esters, ketones, and acyl azides. This reactivity profile makes it a cornerstone intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals, where the unique properties of the cyclopropane ring are highly valued. A thorough understanding of its reactivity with various nucleophiles and careful control of reaction conditions are essential for its effective and safe utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 4023-34-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Cyclopropyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group, a small, strained three-membered ring, has emerged as a privileged structural motif in medicinal chemistry. Its unique physicochemical and conformational properties allow for the fine-tuning of a drug candidate's pharmacological profile, often leading to significant improvements in potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the role of cyclopropyl groups in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical and Stereoelectronic Properties of the Cyclopropyl Group

The distinct characteristics of the cyclopropyl ring stem from its inherent ring strain, which is approximately 27.5 kcal/mol.[1] This strain results in unique orbital hybridization and bond characteristics that differentiate it from larger cycloalkanes and acyclic alkyl groups.

-

Bonding: The carbon-carbon bonds within the cyclopropane (B1198618) ring have a higher p-character than typical sp³-hybridized carbons, leading to shorter and stronger C-C (1.51 Å) and C-H bonds.[2][3] This has been described using the Walsh and Coulson-Moffitt bonding models, which liken the C-C bonds to a "pseudo-double bond" in terms of electron density.[4]

-

Conformation: The cyclopropyl group is a rigid and planar moiety that can act as a conformational constraint, locking flexible molecules into a bioactive conformation.[5] This can lead to a more favorable entropic contribution to binding affinity.[2]

-

Lipophilicity: The cyclopropyl group is generally less lipophilic than its isopropyl bioisostere, which can be advantageous for improving the aqueous solubility and overall physicochemical profile of a drug candidate.[1][6]

A summary of key physicochemical properties is presented in Table 1.

| Property | Cyclopropane | Isopropane (as part of a larger molecule) | Phenyl |

| Molecular Formula | C₃H₆ | C₃H₈ | C₆H₆ |

| Molecular Weight ( g/mol ) | 42.08 | 44.1 | 78.11 |

| C-C Bond Length (Å) | 1.51 | ~1.54 | 1.39 |

| C-H Bond Dissociation Energy (kcal/mol) | ~106 | ~98 | ~111 |

| logP (Octanol/Water) | 1.14 (Hansch π value) | 1.53 (Hansch π value) | 2.13 |

Table 1: Comparative Physicochemical Properties. This table summarizes key properties of the cyclopropyl group in comparison to its common bioisosteres, the isopropyl and phenyl groups.

The Role of Cyclopropyl Groups in Modulating Pharmacological Properties

The incorporation of a cyclopropyl group can have a profound impact on a molecule's potency, selectivity, and metabolic stability.

Enhancing Potency and Selectivity

The rigid nature of the cyclopropyl ring can orient functional groups in a precise manner, leading to optimal interactions with the target protein. This can result in a significant increase in binding affinity and, consequently, potency.

Case Study: IDO1 Inhibitors

In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, replacing a methyl group with a cyclopropyl group led to a notable increase in potency. Further substitution on the cyclopropyl ring to probe a lipophilic pocket resulted in an even greater improvement in activity.[7]

| Compound | R Group | Human Whole Blood IC₅₀ (nM) |

| 1 | Methyl | >1000 |

| 2 | Cyclopropyl | 64 |

| 3 | Methyl-substituted Cyclopropyl | 8 |

Table 2: Impact of Cyclopropyl Substitution on the Potency of IDO1 Inhibitors. This table illustrates the significant increase in potency observed when a methyl group is replaced by a cyclopropyl group and subsequently a methyl-substituted cyclopropyl group in a series of IDO1 inhibitors.[7]

Improving Metabolic Stability

The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This can lead to a longer in vivo half-life and reduced clearance of a drug.

Case Study: IDO1 Inhibitors (Metabolic Stability)

In the same series of IDO1 inhibitors, the introduction of a cyclopropyl group and its substituted analog led to a marked improvement in the pharmacokinetic profile in dogs.[7]

| Compound | R Group | Dog Half-life (t₁/₂) (h) |

| 2 | Cyclopropyl | 3.8 |

| 3 | Methyl-substituted Cyclopropyl | 6.7 |

Table 3: Impact of Cyclopropyl Substitution on the Metabolic Stability of IDO1 Inhibitors. This table shows the increase in half-life in a dog model upon introduction and substitution of a cyclopropyl group.[7]

However, it is important to note that cyclopropylamines can sometimes be susceptible to CYP-mediated bioactivation, which can lead to the formation of reactive metabolites.[8]

Case Studies of Cyclopropyl-Containing Drugs

Numerous FDA-approved drugs incorporate a cyclopropyl moiety, highlighting its importance in contemporary drug discovery.

Trametinib: A MEK Inhibitor for Cancer Therapy

Trametinib (Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[9] This pathway is frequently dysregulated in various cancers. The cyclopropyl group in Trametinib is crucial for its potent activity.

Signaling Pathway of Trametinib

Voxilaprevir: An HCV Protease Inhibitor

Voxilaprevir is a pangenotypic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. The complex macrocyclic structure of Voxilaprevir, which includes a cyclopropyl group, is designed for optimal binding to the protease active site.

Mechanism of Action of Voxilaprevir

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of cyclopropyl-containing compounds.

Synthesis of a Cyclopropyl-Containing Moiety

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.

General Protocol for Simmons-Smith Cyclopropanation:

-

Preparation of the Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an argon inlet, add zinc-copper couple (2.0 equivalents). Add anhydrous diethyl ether under argon. To this suspension, add diiodomethane (B129776) (1.5 equivalents) dropwise at room temperature. The mixture is typically stirred for 30 minutes to form the active carbenoid species.

-

Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add a solution of the starting alkene (1.0 equivalent) in anhydrous diethyl ether dropwise at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is filtered through a pad of Celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropyl-containing compound.

In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol for Microsomal Stability Assay:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

-

Prepare a stock solution of the test compound (10 mM in DMSO).

-

Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, liver microsomes (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

-

Experimental Workflow for Microsomal Stability Assay

Determination of IC₅₀ using a Cell-Based Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines using the MTT assay.

Protocol for MTT Assay:

-

Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-